N,N-Bis(methylmercury)-4-toluene sulfamide
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Overview
Description
N,N-Bis(methylmercury)-4-toluene sulfamide is an organomercury compound characterized by the presence of two mercury atoms bonded to a sulfonylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(methylmercury)-4-toluene sulfamide typically involves the reaction of methylmercury chloride with 4-methylphenylsulfonylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(methylmercury)-4-toluene sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis(methylmercury)-4-toluene sulfamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(methylmercury)-4-toluene sulfamide involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form strong complexes with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily mediated through the formation of covalent bonds between the mercury atoms and the sulfur atoms in thiol groups.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: A simpler organomercury compound with a single mercury atom bonded to a methyl group.
Dimethylmercury: Contains two methyl groups bonded to a single mercury atom.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness
N,N-Bis(methylmercury)-4-toluene sulfamide is unique due to the presence of two mercury atoms and the sulfonylamino group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
29212-64-4 |
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Molecular Formula |
C9H13Hg2NO2S |
Molecular Weight |
600.46 g/mol |
IUPAC Name |
methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury |
InChI |
InChI=1S/C7H7NO2S.2CH3.2Hg/c1-6-2-4-7(5-3-6)11(8,9)10;;;;/h2-5H,1H3;2*1H3;; |
InChI Key |
XJQLQPMGEKSQFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N([Hg]C)[Hg]C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N([Hg]C)[Hg]C |
Synonyms |
DMMTS N,N'-bis(dimethylmercury)-4-toluol sulfamide N,N-bis(methylmercury)-4-toluene sulfamide N,N-bis(methylmercury)-para-toluene sulfamide NNBMMTS |
Origin of Product |
United States |
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